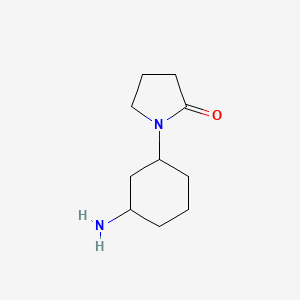
1-(3-Aminocyclohexyl)pyrrolidin-2-one
説明
“1-(3-Aminocyclohexyl)pyrrolidin-2-one” is a compound with the molecular formula C10H18N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides is one such method .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including “this compound”, can undergo various chemical reactions . These reactions can be influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学的研究の応用
Synthesis and Biological Activity
1-(3-Aminocyclohexyl)pyrrolidin-2-one derivatives are explored for their potential in synthesizing various medicinal molecules due to the ability to introduce diverse substituents into their nucleus. This capability is of particular interest in pharmacy for creating new compounds with enhanced biological activities. The structure of pyrrolidin-2-ones is present in many natural products and biologically active molecules, indicating their significance in developing pharmacologically relevant substances. Research has focused on synthesizing derivatives by introducing substituents at specific positions of the pyrrolidin-2-one nucleus to study their synthesis conditions, chemical properties, and biological activities. Such studies are crucial for advancing medicinal chemistry and drug discovery efforts, showcasing the versatility and potential of this compound and its derivatives in synthesizing new, biologically active compounds (Rubtsova et al., 2020).
Potential in Organic Synthesis
The utility of this compound derivatives extends to organic synthesis, where they serve as valuable starting materials due to their reactivity in conjugate addition reactions. These reactions enable the preparation of reactive 3-pyrrolin-2-ones, which are instrumental in synthesizing potentially bioactive 2-pyrrolidinones and pyrrolidines, including nootropic compounds like nebracetam. This application underscores the importance of these derivatives in constructing complex molecules with potential pharmacological activities, highlighting their role in innovative synthetic strategies and the development of new therapeutic agents (Alves, 2007).
Contribution to Material Science
Beyond pharmaceutical applications, this compound derivatives have been explored in material science, particularly in the synthesis of compounds with significant optical and electronic properties. These properties are crucial for developing materials with potential applications in fluorescence, second harmonic generation (SHG), and thermal stability. The ability to modify the pyrrolidin-2-one nucleus with various substituents allows for the tailoring of material properties, contributing to advancements in materials science and the development of novel functional materials (Raghavaiah et al., 2016).
Green Chemistry Approaches
The synthesis of pyrrolidine-fused spirooxindoles through green chemistry methodologies exemplifies the environmental benefits of using this compound derivatives. These methodologies emphasize eco-friendliness, high yields, and the avoidance of toxic solvents, aligning with the principles of green chemistry. Such approaches not only provide a sustainable path to synthesizing structurally diverse and potentially bioactive compounds but also highlight the role of this compound derivatives in promoting environmentally responsible chemical practices (Wang et al., 2018).
将来の方向性
Pyrrolidine derivatives, including “1-(3-Aminocyclohexyl)pyrrolidin-2-one”, have a wide range of biological activities, making them promising scaffolds for the development of new drugs . Future research could focus on exploring the diverse biological activities of these compounds and developing novel pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
1-(3-aminocyclohexyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h8-9H,1-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLLESQEEKEBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N2CCCC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016531-22-8 | |
| Record name | 1-(3-aminocyclohexyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Cyclopropylamino)methyl]benzamide](/img/structure/B3198725.png)
![1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198729.png)
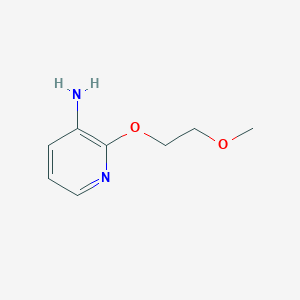
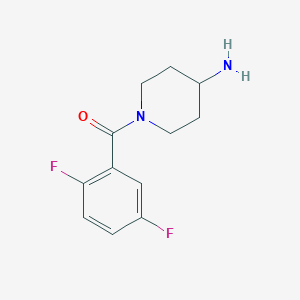


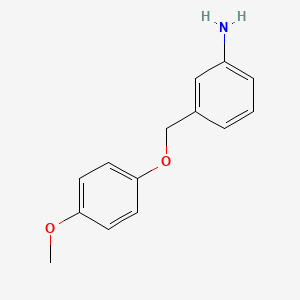
![5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3198778.png)
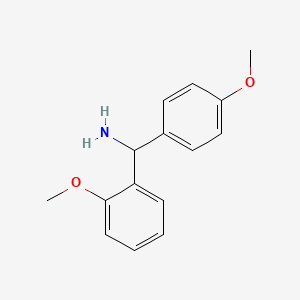
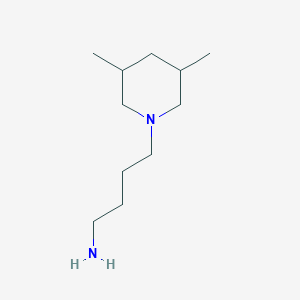
![1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198816.png)
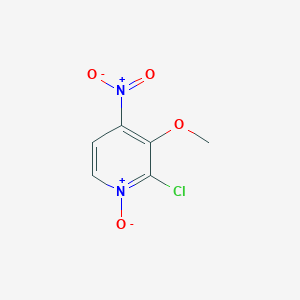
![3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3198830.png)